

Designing Clinical Trials with Inobrodib: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Inobrodib*

Cat. No.: *B606545*

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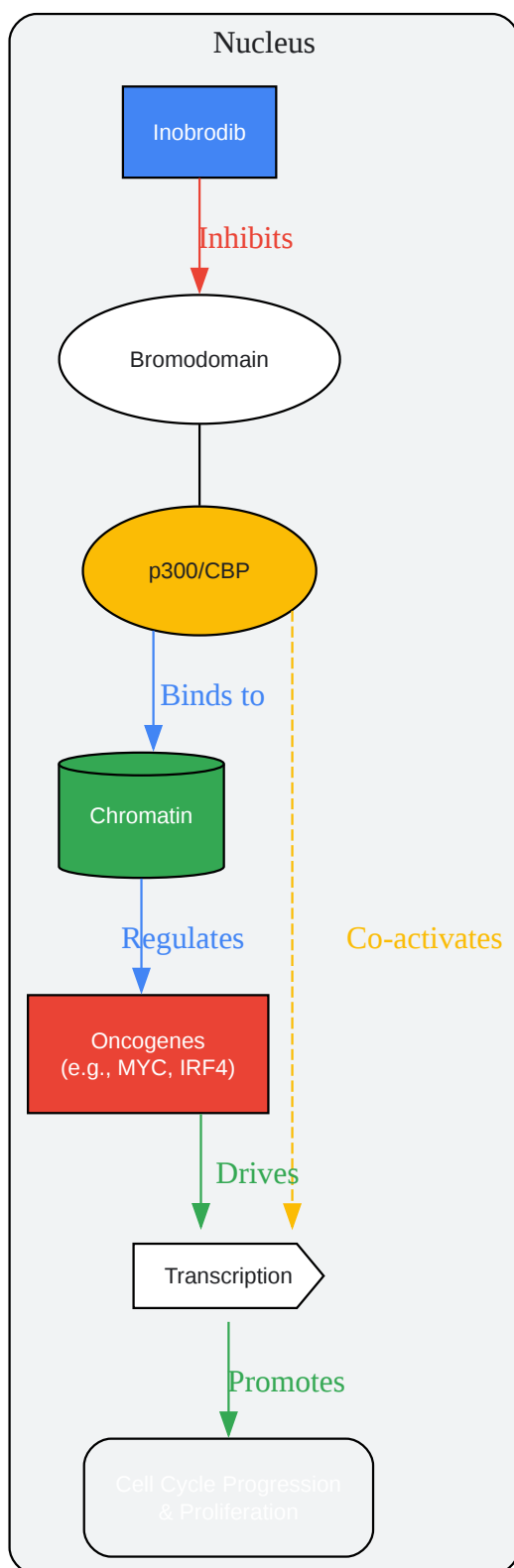
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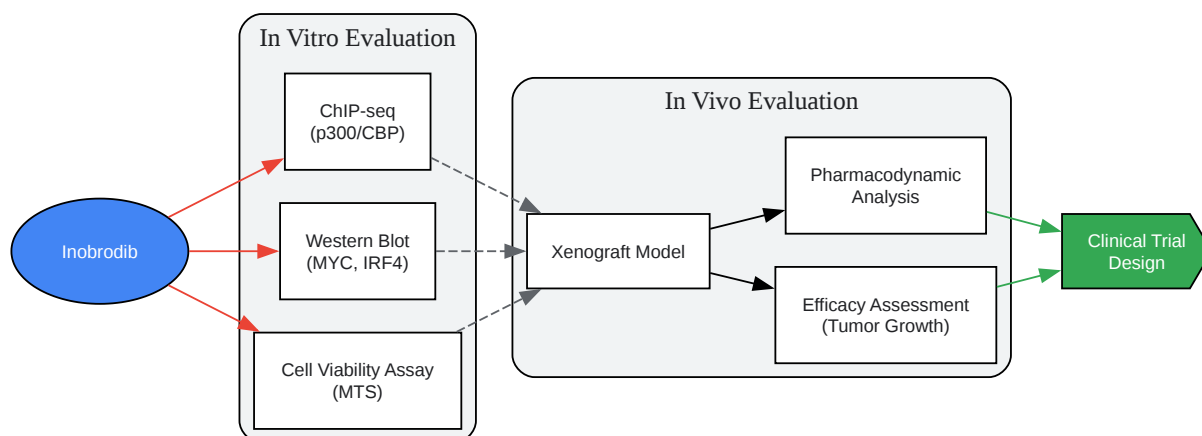
Cambridge, MA – November 19, 2025 – **Inobrodib** (CCS1477), a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of p300 and CREB-binding protein (CBP), is showing significant promise in early-phase clinical trials for the treatment of various hematological malignancies and solid tumors.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in designing and conducting clinical and preclinical studies with **Inobrodib**.

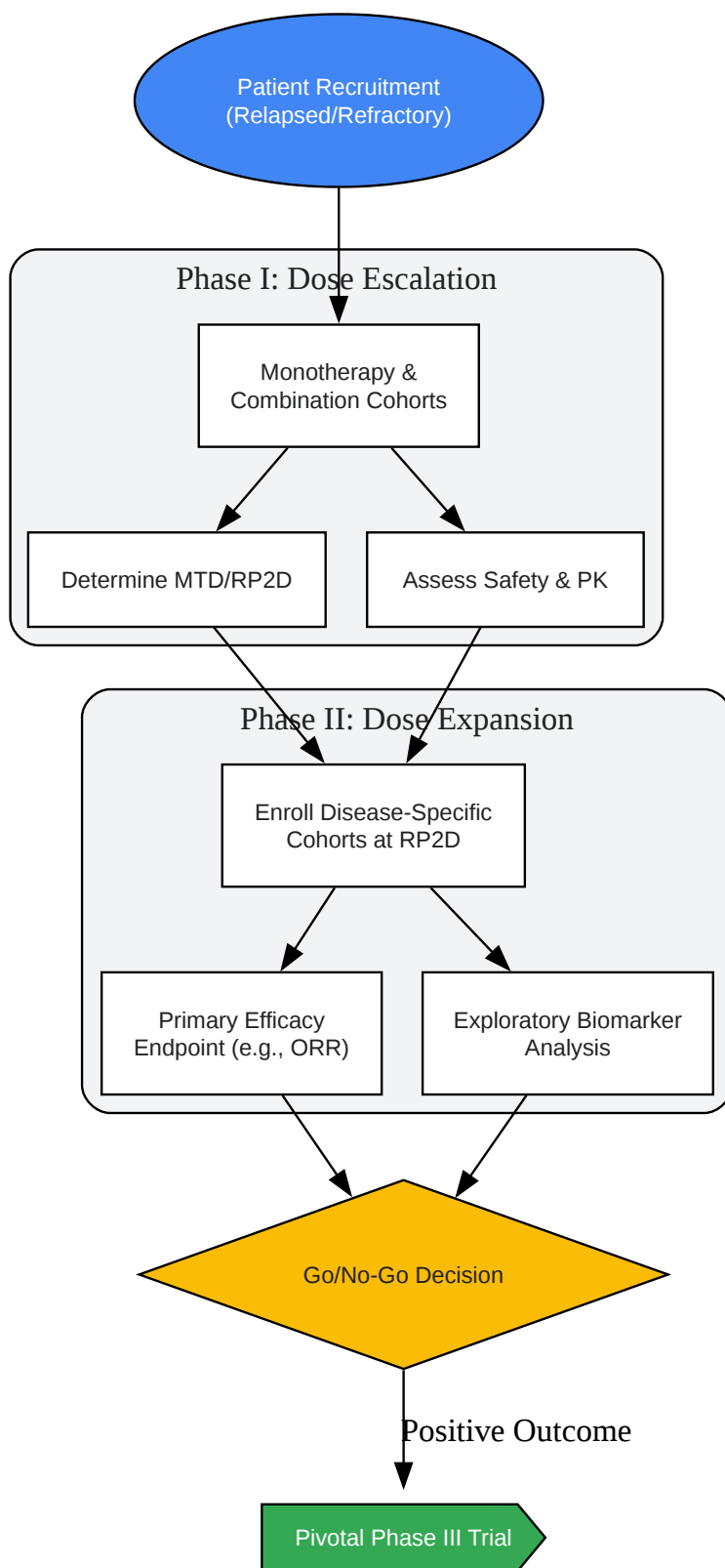
Mechanism of Action and Therapeutic Rationale

Inobrodib selectively binds to the bromodomains of the homologous histone acetyltransferases p300 and CBP. This action displaces them from chromatin, leading to the downregulation of key oncogenic transcription factors, including MYC and Interferon Regulatory Factor 4 (IRF4).[3] The inhibition of these pathways disrupts cancer cell growth, proliferation, and survival. Preclinical and clinical data have demonstrated **Inobrodib**'s potential as both a monotherapy and in combination with standard-of-care agents.[3]

Signaling Pathway of **Inobrodib**'s Action







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